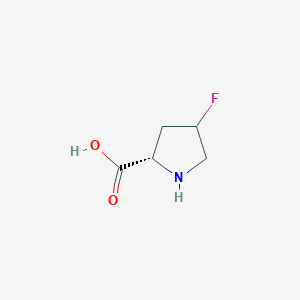

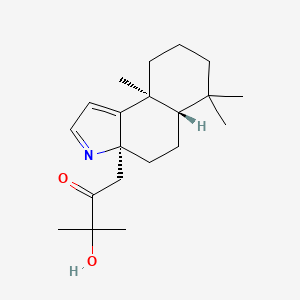

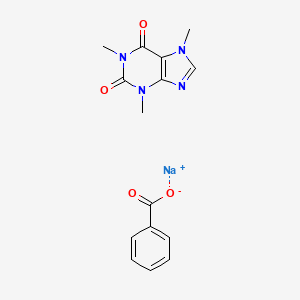

![molecular formula C18H29N2O+ B1262580 1-Butyl-2-[(2,6-dimethylphenyl)carbamoyl]piperidinium](/img/structure/B1262580.png)

1-Butyl-2-[(2,6-dimethylphenyl)carbamoyl]piperidinium

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Bupivacaine(1+) is a racemate composed of equimolar amounts of dextrobupivacaine(1+) and levobupivacaine(1+). It contains a levobupivacaine(1+) and a dextrobupivacaine(1+). It is a conjugate acid of a bupivacaine.

科学的研究の応用

Anion Exchange Membranes for Alkaline Fuel Cells Poly(arylene piperidinium)s (PAPipQs), which include variants of the compound , have been studied for their application in anion exchange membranes (AEMs) for alkaline fuel cells. They demonstrate excellent alkaline stability and high OH− conductivity, crucial for efficient fuel cell operation (Olsson et al., 2018).

Crystal Structure Analysis The compound exhibits a unique crystal structure with out-of-plane orientation of the carbamoyl group, preserving the planarity of the amide moiety. This structural feature can be crucial for understanding the compound's interactions and stability (Mikata, 1997).

Lactam Carbonyl Function Construction The compound's derivatives have been used in the synthesis of lactam carbonyl function in 1, 3-disubstituted piperidines, highlighting its versatility in organic synthesis (Fujii et al., 1977).

Intramolecular Frustrated Lewis Pairs Derivatives of the compound have been explored for their role in forming intramolecular frustrated Lewis pairs, a concept valuable in the field of catalysis and molecular interactions (Körte et al., 2015).

Synthesis of Pharmaceutical Compounds Variants of the compound are used in the synthesis of pharmaceuticals, like T2288, demonstrating its importance in medicinal chemistry (Guillaume et al., 2003).

Data Security Applications Certain derivatives have been investigated for their potential in data security protection, showcasing the compound's utility beyond traditional chemistry (Song et al., 2016).

Synthesis of Sodium Channel Blockers Analogues of this compound have been synthesized as voltage-gated skeletal muscle sodium channel blockers, indicating its potential in developing treatments for muscular disorders (Catalano et al., 2008).

Catalysis in Oxidative Cyclization Its derivatives have been used as catalysts for oxidative cyclization in organic chemistry, emphasizing its role in facilitating complex chemical reactions (Dönges et al., 2014).

Synthesis of Heterocyclic Compounds The compound has been utilized in the synthesis of various heterocyclic compounds, which are foundational in the development of new drugs and materials (Krauze et al., 1999).

Spectroscopic and Theoretical Studies It has been subject to detailed spectroscopic and theoretical studies, contributing to a deeper understanding of its molecular properties (Anioła et al., 2016).

特性

製品名 |

1-Butyl-2-[(2,6-dimethylphenyl)carbamoyl]piperidinium |

|---|---|

分子式 |

C18H29N2O+ |

分子量 |

289.4 g/mol |

IUPAC名 |

1-butyl-N-(2,6-dimethylphenyl)piperidin-1-ium-2-carboxamide |

InChI |

InChI=1S/C18H28N2O/c1-4-5-12-20-13-7-6-11-16(20)18(21)19-17-14(2)9-8-10-15(17)3/h8-10,16H,4-7,11-13H2,1-3H3,(H,19,21)/p+1 |

InChIキー |

LEBVLXFERQHONN-UHFFFAOYSA-O |

正規SMILES |

CCCC[NH+]1CCCCC1C(=O)NC2=C(C=CC=C2C)C |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

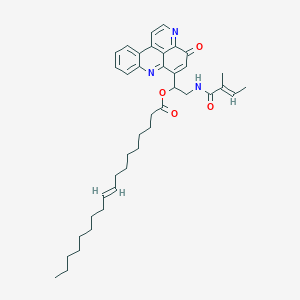

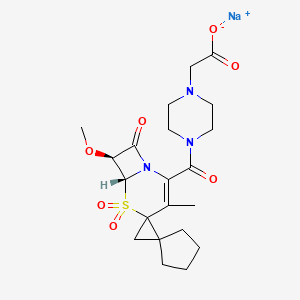

![2-[[4-(4-Methoxyanilino)-6-(1-pyrrolidinyl)-1,3,5-triazin-2-yl]amino]ethanol](/img/structure/B1262497.png)

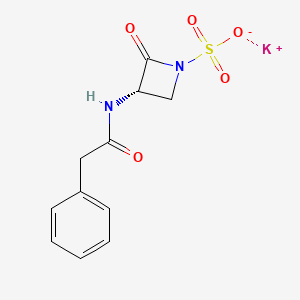

![5-[[(2S)-azetidin-2-yl]methoxy]-2-chloropyridine;4-methylbenzenesulfonic acid](/img/structure/B1262509.png)